Meta vs. Para Substitution: Geometry and logP
The meta-substitution pattern of the phenylboronic acid in 1224449-32-4 results in a different exit vector for the piperidine group compared to its para-substituted isomer (1224449-07-3). This difference is quantified by a calculated logP of 2.62 for the meta-compound [1], compared to a reported logP of 1.82 for the para-isomer [2]. The 0.80 unit difference in logP indicates higher lipophilicity for the meta-analog, which can affect passive membrane permeability and solubility in drug-like molecules [3].
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 2.62 |
| Comparator Or Baseline | Para-substituted isomer (CAS 1224449-07-3): 1.82 |
| Quantified Difference | 0.80 higher (more lipophilic) |
| Conditions | Calculated using the XLogP3 algorithm (for target) and standard methods (for comparator) |
Why This Matters
This difference in lipophilicity provides a rationale for selecting the meta-isomer when tuning the physicochemical properties of a PROTAC or other bifunctional molecule, as it will inherently have different solubility and permeability characteristics compared to the para-analog.
- [1] Chemsrc. (2025). 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid. CAS 1224449-32-4. Retrieved from https://m.chemsrc.com/en/cas/1224449-32-4_1555314.html View Source
- [2] Chemsrc. (2017). (4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)phenyl)boronic acid. CAS 1224449-07-3. Retrieved from https://m.chemsrc.com/en/cas/1224449-07-3_1343566.html View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
